molecular formula C21H25NO5 B7476945 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide

Cat. No. B7476945
M. Wt: 371.4 g/mol
InChI Key: GENKHFAYDNXFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied due to its potential as an anticancer drug. DMAPT has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further development as a cancer treatment.

Mechanism of Action

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide inhibits the activity of several transcription factors, including NF-κB, STAT3, and HIF-1α, which are known to play key roles in cancer development and progression. By inhibiting these transcription factors, N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and decrease the activity of enzymes involved in tumor cell invasion and metastasis. N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified to high purity. It has also been extensively studied, with a large body of literature supporting its potential as an anticancer drug. However, there are limitations to using N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the development of new formulations of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide and its potential as a treatment for other diseases beyond cancer.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of key intermediates and the final coupling reaction to form N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide. The process has been optimized to yield high purity N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide with good reproducibility.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting multiple signaling pathways. N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-18(23)16-7-9-17(10-8-16)27-14-21(24)22(2)13-15-6-11-19(25-3)20(12-15)26-4/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKHFAYDNXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide

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